3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O3/c25-18-12-11-16(14-19(18)26)27-24(30)23-22(17-8-4-5-9-20(17)31-23)28-21(29)13-10-15-6-2-1-3-7-15/h1-14H,(H,27,30)(H,28,29)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBWHIDRHKEZLS-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C–H Olefination and Annulation
A palladium(II)-catalyzed intermolecular annulation between cinnamic acids and phenols enables selective synthesis of 3-substituted benzofurans. This method employs Pd(OAc)₂ (10 mol%) in the presence of Ag₂CO₃ (2.0 equiv) and Cu(OAc)₂ (1.0 equiv) in 1,4-dioxane at 90°C. Kinetic studies reveal a reaction sequence involving initial C–C bond formation via decarboxylative coupling, followed by C–O cyclization. Isotopic labeling experiments (D₂O) confirm the phenolic oxygen’s incorporation into the benzofuran ring.
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Oxidant | Ag₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
| Time | 12–24 h |
| Yield Range | 68–92% |
HClO4-Mediated Cyclization of β-Methoxy-β-Ketoesters
Alternative approaches utilize HClO4 (0.1 M in 1,4-dioxane) to mediate annulation between phenols and β-methoxy-β-ketoesters. This method proceeds through hydrolysis-decarboxylation to generate β-methoxyacetophenone intermediates, which undergo nucleophilic attack by phenols followed by cyclodehydration. Control experiments demonstrate that water (2.3 equiv) is critical for decarboxylation, while excess HClO4 promotes cyclization.
Reaction Pathway
$$
\text{β-Methoxy-β-ketoester} \xrightarrow{\text{HClO4, H₂O}} \text{β-Methoxyacetophenone} \xrightarrow{\text{Phenol}} \text{Benzofuran}
$$
Introduction of the Cinnamamido Group
Functionalization at the benzofuran 3-position requires regioselective amidation.
CDI-Mediated Amidation of Cinnamic Acid
N,N'-Carbonyldiimidazole (CDI) activates cinnamic acid for amidation with benzofuran-3-amine intermediates. The protocol involves:
- Stirring cinnamic acid (1.0 equiv) with CDI (1.2 equiv) in THF at 25°C for 1 h.
- Adding benzofuran-3-amine (1.0 equiv) and heating to 60°C for 6 h.
- Isolating the product via column chromatography (SiO₂, hexane/EtOAc 3:1).
Key Advantages
Mixed Anhydride Method
For acid-sensitive substrates, mixed anhydrides formed from cinnamic acid and chloroformates (e.g., isobutyl chloroformate) react with amines in the presence of N-methylmorpholine. This method achieves 85.5% yield in cinnamamide syntheses.
Formation of the Carboxamide Moiety
The N-(3,4-difluorophenyl)carboxamide group is introduced via two-stage functionalization:
Benzofuran-2-Carboxylic Acid Activation
The carboxyl group at position 2 is activated as an acyl chloride using SOCl₂ (3.0 equiv) in refluxing toluene (110°C, 2 h). Subsequent reaction with 3,4-difluoroaniline (1.2 equiv) in dichloromethane at 0°C yields the target carboxamide.
Critical Parameters
| Parameter | Value |
|---|---|
| SOCl₂ Equiv | 3.0 |
| Solvent | Toluene |
| Temperature | 110°C |
| Aniline Equiv | 1.2 |
| Yield | 78–85% |
Direct Coupling Using HATU
Modern protocols employ hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) for room-temperature couplings:
- Combine benzofuran-2-carboxylic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF.
- Add 3,4-difluoroaniline (1.1 equiv) and stir for 12 h.
- Purify by recrystallization (EtOH/H₂O).
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acyl Chloride | 78–85 | 95–98 |
| HATU | 82–89 | 97–99 |
Integrated Synthetic Routes
Convergent Approach
Linear Approach
- Construct benzofuran-2-carboxamide via acyl chloride.
- Functionalize position 3 through mixed anhydride amidation.
Total Yield : 39%.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.23 (m, 12H, Ar-H), 6.72 (d, J = 15.6 Hz, 1H, CH=CH), 6.35 (d, J = 15.6 Hz, 1H, CH=CH).
- HRMS : m/z [M+H]⁺ calcd. for C₂₄H₁₇F₂N₂O₃: 435.1214; found: 435.1211.
HPLC Purity
- Method: C18 column, MeCN/H₂O (70:30), 1.0 mL/min, λ = 254 nm.
- Retention time: 8.92 min; Purity: 98.7%.
Challenges and Optimization
Regioselectivity in Benzofuran Formation
Competing coumarin formation is suppressed by maintaining H₂O < 2.5 equiv in HClO4-mediated reactions (4a/3a ratio = 9:1 at 0.1 M HClO4).
Solubility Issues
The final compound exhibits poor aqueous solubility (0.12 mg/mL in PBS pH 7.4). Co-solvent systems (PEG-400/EtOH 1:1) enhance bioavailability.
Chemical Reactions Analysis
Types of Reactions
3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The cinnamamido group can be reduced to form the corresponding amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluorophenyl group.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of 3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and chemical properties can be inferred through comparisons with structurally related benzofuran carboxamides. Key differentiating factors include substituent groups on the benzofuran core, aromatic rings, and their electronic or steric effects. Below is a detailed analysis:
Table 1: Comparative Analysis of Benzofuran Carboxamide Derivatives
Key Research Findings and Trends
Substituent Effects on Bioactivity
Fluorinated vs. Chlorinated Aromatic Groups
- 3,4-Difluorophenyl (Target Compound): Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to bulkier chlorinated analogs (e.g., 3,4-dichlorophenyl in ).
- Trifluoromethoxy Group (): Introduces strong electron-withdrawing effects, improving binding to ATP-binding cassette transporters in cancer cells.
Cinnamamido vs. Simple Amido Groups
- The α,β-unsaturated carbonyl in cinnamamido may enable Michael addition reactions with cellular thiols, a mechanism observed in pro-drug activation . This is absent in saturated amido derivatives (e.g., 3-chloropropanamido in ).
Structural Optimization for Drug Development
- Lipophilicity : Compounds with trifluoromethoxy () or difluorophenyl (Target) groups exhibit higher logP values (>3.5), favoring blood-brain barrier penetration.
- Toxicity: Nitro-substituted derivatives () show higher cytotoxicity in non-target tissues, limiting therapeutic windows.
Biological Activity
3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that has emerged as a subject of interest in various fields, particularly in medicinal chemistry. Characterized by its complex structure, this compound has shown potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
- Molecular Formula: C24H16F2N2O3
- Molecular Weight: 418.4 g/mol
- CAS Number: 888448-96-2
The compound features a benzofuran core, a cinnamamido group, and a difluorophenyl moiety. The presence of the difluorophenyl group enhances its lipophilicity and metabolic stability, which are crucial for its biological efficacy.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, such as Sortase A (Srt A), which is critical for the virulence of Gram-positive bacteria like Staphylococcus aureus .
- Anticancer Activity: It induces apoptosis in cancer cells by activating signaling pathways that inhibit cell proliferation. Molecular docking studies suggest that the compound interacts with specific targets involved in cancer progression.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory activity against Srt A with an IC50 value comparable to known inhibitors .
Anticancer Activity
Research focusing on the anticancer properties demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.
Table 1: Biological Activities of this compound
| Activity Type | Target/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Sortase A (Srt A) | 30.8 | |
| Anticancer | Various cancer cell lines | Varies | |
| Apoptosis Induction | Caspase Activation | Not specified |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 3-cinnamamido-N-(3,4-dichlorophenyl)benzofuran-2-carboxamide | Chlorine instead of Fluorine | Moderate antimicrobial activity |
| 3-cinnamamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide | Methyl groups | Lower anticancer efficacy |
| 3-cinnamamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide | Methoxy groups | Reduced activity compared to target compound |
Case Study 1: Efficacy Against Staphylococcus aureus
In a controlled laboratory setting, researchers tested the efficacy of this compound against Staphylococcus aureus. The study revealed that the compound significantly reduced bacterial growth at concentrations lower than those required for traditional antibiotics. This suggests its potential as an alternative treatment for resistant strains.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various cancer cell lines (e.g., MCF-7, HeLa). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis. This highlights its potential application in cancer therapy.
Q & A
Synthesis Optimization
Q: How is 3-cinnamamido-N-(3,4-difluorophenyl)benzofuran-2-carboxamide synthesized, and what are the critical steps for ensuring high yield and purity? A: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the benzofuran core via cyclization of substituted phenols using acid catalysis (e.g., H₂SO₄) .
- Step 2: Introduction of the cinnamamido group via amide coupling (e.g., EDCI/HOBt-mediated reaction) at the 3-position of the benzofuran .
- Step 3: N-arylation with 3,4-difluoroaniline under Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos catalyst) to form the carboxamide .
Key Considerations: - Optimize reaction temperatures (e.g., 80–100°C for cyclization) and solvent systems (e.g., DMF for coupling).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validate purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Structural Characterization
Q: What analytical techniques are most effective for confirming the compound’s structure? A: A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., 3-cinnamamido vs. 2-carboxamide) and fluorine coupling patterns .
- Mass Spectrometry (HRMS): Determines molecular weight (e.g., [M+H]⁺ ion at m/z 435.12) .
- X-ray Crystallography: Resolves spatial arrangement, particularly the dihedral angle between benzofuran and cinnamamido groups .
- FT-IR: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .
Biological Activity Screening
Q: What in vitro assays are recommended to evaluate therapeutic potential? A: Prioritize assays based on structural analogs’ reported activities:
- Anticancer: MTT assay (e.g., IC₅₀ against HeLa cells) .
- Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .
Data Interpretation: Compare activity to positive controls (e.g., doxorubicin for cytotoxicity) and assess dose-response curves .
Mechanistic Studies
Q: How can researchers elucidate the compound’s mechanism of action? A: Integrate computational and experimental approaches:
- Molecular Docking: Use AutoDock Vina to predict binding to targets like EGFR or PARP (PDB IDs: 1M17, 3L3M) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) .
- Gene Expression Profiling: RNA-seq to identify dysregulated pathways (e.g., apoptosis markers like Bcl-2/Bax) .
Structure-Activity Relationships (SAR)
Q: What strategies optimize substituent effects on bioactivity? A: Systematic modifications and computational modeling guide SAR:
- Fluorine Substitution: Compare 3,4-difluorophenyl vs. monofluoro analogs to assess hydrophobicity/electron-withdrawing effects .
- Cinnamamido vs. Benzamido: Test bioactivity differences using analogues with varying acyl groups .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
| Substituent | LogP | IC₅₀ (μM, HeLa) |
|---|---|---|
| 3,4-Difluorophenyl | 3.8 | 12.4 |
| 4-Fluorophenyl | 3.2 | 28.9 |
| Phenyl (no F) | 2.9 | >50 |
Pharmacokinetic Profiling
Q: What methodologies assess ADME properties? A: Key assays include:
- Solubility: Shake-flask method (PBS, pH 7.4) .
- Microsomal Stability: Incubate with rat liver microsomes; quantify parent compound via LC-MS .
- Caco-2 Permeability: Evaluate intestinal absorption (Papp >1 ×10⁻⁶ cm/s suggests high permeability) .
- In Silico Tools: SwissADME predicts BBB penetration (e.g., TPSA <90 Ų favorable) .
Data Contradictions
Q: How should discrepancies in biological data be resolved? A: Address inconsistencies through:
- Orthogonal Assays: Confirm enzyme inhibition with both fluorescence and radiometric assays .
- Purity Reassessment: Verify via elemental analysis (C, H, N ±0.4%) and HPLC-DAD .
- Batch Variability: Compare results across independently synthesized batches .
Toxicity Evaluation
Q: What approaches assess preliminary toxicity? A: Tiered testing is recommended:
- In Vitro: HepG2 cell viability (CC₅₀ >100 μM desirable) .
- In Vivo: Zebrafish embryo model (LC₅₀ and teratogenicity) .
- Genotoxicity: Ames test (TA98 strain ±S9 metabolic activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
